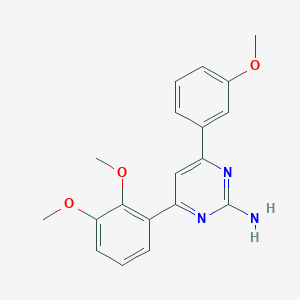
4-(3,4-Dichlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dichlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine, also known as 4-DCPMP, is a synthetic pyrimidinamine compound that has been studied for a variety of scientific and medical applications. It is an organochlorine compound that has a unique chemical structure, consisting of a pyrimidine ring, two chlorine atoms, and a phenyl group. 4-DCPMP has been studied for its pharmacological properties and its potential use as an anticancer agent. In addition, 4-DCPMP has been studied for its use in the synthesis of other compounds and its ability to act as an inhibitor of certain enzymes.
Aplicaciones Científicas De Investigación
4-(3,4-Dichlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine has a variety of scientific research applications. It has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of certain cancer cells. In addition, this compound has been studied for its ability to inhibit certain enzymes, including cytochrome P450 enzymes, which play a role in drug metabolism. This compound has also been studied for its potential use as a pesticide, as it has been shown to be toxic to certain insects. Finally, this compound has been studied for its ability to act as a biochemical reagent in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 4-(3,4-Dichlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, including cytochrome P450 enzymes. In addition, this compound has been shown to be toxic to certain insects, suggesting that it may act as an insecticide. Finally, this compound has been shown to have anticancer properties, suggesting that it may act as an anti-tumor agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which play a role in drug metabolism. In addition, this compound has been shown to be toxic to certain insects, suggesting that it may act as an insecticide. Finally, this compound has been shown to have anticancer properties, suggesting that it may act as an anti-tumor agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 4-(3,4-Dichlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine for lab experiments include its ease of synthesis, its ability to inhibit certain enzymes, and its potential use as an anticancer agent. The limitations of this compound for lab experiments include its toxicity to certain insects and its potential to act as an insecticide.
Direcciones Futuras
Potential future directions for 4-(3,4-Dichlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine include further research into its mechanism of action, its potential use as an anticancer agent, and its potential use as an insecticide. In addition, further research into the biochemical and physiological effects of this compound may provide insight into its potential use in other applications. Finally, further research into the synthesis of this compound may lead to more efficient and cost-effective methods of production.
Métodos De Síntesis
4-(3,4-Dichlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine can be synthesized through a variety of methods, including the use of a Grignard reaction, a Wittig reaction, and a nucleophilic aromatic substitution reaction. In the Grignard reaction, this compound is synthesized by reacting 4-methylphenylmagnesium bromide with 3,4-dichlorophenyl bromide. In the Wittig reaction, this compound is synthesized by reacting 3,4-dichlorophenyl bromide with 4-methylphenyl phosphonium bromide. Finally, in the nucleophilic aromatic substitution reaction, this compound is synthesized by reacting 3,4-dichlorophenyl bromide with 4-methylphenylhydrazine hydrochloride.
Propiedades
IUPAC Name |
4-(3,4-dichlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3/c1-10-2-4-11(5-3-10)15-9-16(22-17(20)21-15)12-6-7-13(18)14(19)8-12/h2-9H,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAQRHWHGFDIMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347515.png)


![(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol), min. 98%](/img/structure/B6347536.png)





